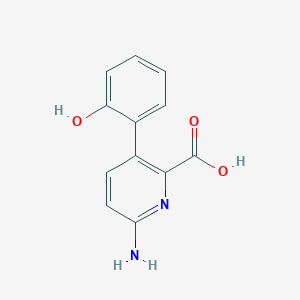
6-Amino-3-(3-aminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3-aminophenyl)picolinic acid, 95% (6-APA) is an organic compound belonging to the class of pyridine carboxylic acids. 6-APA is a white crystalline powder with a molecular weight of 197.2 g/mol and a melting point of 163-165°C. It is a building block for the synthesis of various compounds and is widely used in the pharmaceutical and food industries. 6-APA is also used in the laboratory for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3-aminophenyl)picolinic acid, 95% is used in a variety of scientific research applications, most notably in the study of enzyme inhibition. It is used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It is also used in the study of enzyme kinetics and the structure-activity relationships of enzymes. Additionally, 6-Amino-3-(3-aminophenyl)picolinic acid, 95% has been used in the study of drug-receptor interactions, as it has been found to be a competitive inhibitor of β-adrenergic receptors.
Wirkmechanismus
6-Amino-3-(3-aminophenyl)picolinic acid, 95% is a competitive inhibitor of β-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological processes. The mechanism of action involves the binding of 6-Amino-3-(3-aminophenyl)picolinic acid, 95% to the receptor, preventing the binding of the endogenous agonist. This results in the inhibition of the receptor's response to the agonist.
Biochemical and Physiological Effects
6-Amino-3-(3-aminophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, 6-Amino-3-(3-aminophenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-oxidant activities. In vivo studies have shown that it can reduce the levels of inflammatory cytokines, including TNF-α and IL-1β. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-3-(3-aminophenyl)picolinic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is stable and has a wide range of applications. However, there are some limitations to its use in lab experiments. It is a competitive inhibitor, so its effects are reversible. Additionally, it can be toxic in high concentrations.
Zukünftige Richtungen
There are a variety of potential future directions for 6-Amino-3-(3-aminophenyl)picolinic acid, 95%. For example, it could be used to study the effects of tyrosinase inhibitors on the biosynthesis of melanin. Additionally, it could be used to study the effects of β-adrenergic receptor inhibitors on physiological processes. It could also be used to investigate the structure-activity relationships of enzymes, as well as the effects of anti-inflammatory and anti-oxidant compounds. Finally, it could be used to study the effects of drug-receptor interactions, as well as the effects of drug-drug interactions.
Synthesemethoden
6-Amino-3-(3-aminophenyl)picolinic acid, 95% can be synthesized through a three-step process. First, 3-aminophenol is reacted with acetic anhydride in the presence of a base catalyst to produce 3-aminophenyl acetate. Second, the 3-aminophenyl acetate is reacted with pyridine in the presence of a base catalyst to produce 6-Amino-3-(3-aminophenyl)picolinic acid, 95%. Finally, the 6-Amino-3-(3-aminophenyl)picolinic acid, 95% is purified by recrystallization.
Eigenschaften
IUPAC Name |
6-amino-3-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,13H2,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLTWSZKBJVMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-aminophenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














